Copper chromite

Description

Properties

CAS No. |

12053-18-8 |

|---|---|

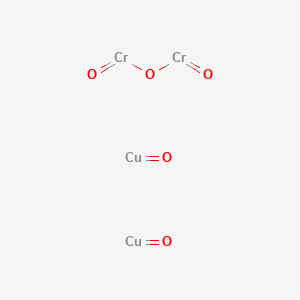

Molecular Formula |

CrCuO |

Molecular Weight |

131.54 g/mol |

IUPAC Name |

oxocopper;oxo(oxochromiooxy)chromium |

InChI |

InChI=1S/Cr.Cu.O |

InChI Key |

HFORGINKVIYNFC-UHFFFAOYSA-N |

SMILES |

O=[Cr]O[Cr]=O.O=[Cu].O=[Cu] |

Canonical SMILES |

[O].[Cr].[Cu] |

Other CAS No. |

12053-18-8 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Copper Chromite

Introduction: Copper chromite is an inorganic compound that serves as a crucial catalyst in numerous industrial and laboratory-scale chemical reactions. Though often referred to by the general formula CuCr₂O₄, its stoichiometry can be complex, with other common forms including Cu₂Cr₂O₅ (also represented as 2CuO·Cr₂O₃).[1][2][3] It typically exists as a black or grayish-black powder and possesses a spinel crystal structure.[4][5] Developed initially by Lazier and Adkins, this catalyst is renowned for its high efficacy and selectivity, particularly in hydrogenation reactions.[3] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, details common experimental protocols for its synthesis and characterization, and discusses its applications, with a focus on providing actionable information for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is a solid material whose physical characteristics are foundational to its application, particularly in heterogeneous catalysis. Its high density and thermal stability are advantageous for industrial processes operating under demanding conditions.

1.1. General and Structural Properties The compound typically appears as a black or greenish-black powder.[1] It adopts a tetragonally distorted spinel crystal structure, which is critical to its catalytic function.[2][4] this compound is insoluble in water and dilute acids, a property that facilitates its use as a solid catalyst that can be easily separated from liquid reaction mixtures.[4][6][7]

1.2. Magnetic Properties this compound is a noncollinear ferrimagnetic material.[8] It exhibits magnetic ordering with a Curie temperature (the point at which it loses its permanent magnetic properties) of 130 K.[9] This magnetic behavior can be altered by redox treatments; for instance, reduction of the material can cause this magnetic ordering to disappear.[9]

The key physical properties are summarized in the table below.

Table 1: Physical Properties of this compound

| Property | Value(s) | Notes |

|---|---|---|

| Appearance | Black, grayish-black, or dark green powder/crystals.[1][4][7] | Color can vary based on preparation method and purity. |

| Crystal Structure | Tetragonal, spinel-type (hausmannite).[2][4] | Space group I₄₁/amd. Cubic variants can occur.[2] |

| Density | 4.5 - 5.4 g/cm³[4][10] | |

| Melting Point | Decomposes at high temperatures.[1][10] | Decomposition begins above 900°C.[4][6][7] |

| Solubility | Insoluble in water and dilute acids.[4][6][7][10] |

| Magnetic Ordering | Ferrimagnetic[8] | Curie Temperature (Tc) = 130 K[9] |

Chemical Properties

The chemical identity of this compound can be complex, with several formulas used to describe it. Its most significant chemical feature is its catalytic activity, which is leveraged across a wide range of chemical transformations.

2.1. Chemical Identity and Stability While the idealized formula is often written as CuCr₂O₄, commercial preparations, such as the Adkins catalyst, may have less defined stoichiometries like Cu₂Cr₂O₅ and can include promoters like barium oxide.[2][3] In the spinel lattice, copper is in the +2 oxidation state, and chromium is in the +3 state.[3] The compound is stable at room temperature when stored in a sealed container.[7] At temperatures exceeding 900°C, it decomposes to form cupric chromate(II) (CuCrO₂) and chromium(VI) oxide (CrO₃).[4][6][7]

Table 2: Chemical Identifiers of this compound (Cu₂Cr₂O₅)

| Identifier | Value |

|---|---|

| CAS Number | 12053-18-8[3][10] |

| Molecular Formula | Cu₂Cr₂O₅[1][10] |

| Molecular Weight | 311.08 g/mol [5][10] |

2.2. Catalytic Activity this compound is a versatile and selective heterogeneous catalyst. It is particularly effective for hydrogenation reactions, often leaving carbon-carbon double bonds intact while reducing other functional groups.[11] This selectivity is highly valuable in multi-step organic synthesis, including in the development of pharmaceutical intermediates.[12]

Its primary applications include the hydrogenation of esters, aldehydes, and ketones to their corresponding alcohols.[12][13] It is also used in the production of fatty alcohols from fatty acids and esters for the cosmetics and detergent industries.[12] Beyond hydrogenation, it serves as a burn rate modifier in composite solid propellants by accelerating the decomposition of oxidizers like ammonium perchlorate.[14][15]

Table 3: Key Catalytic Applications of this compound

| Reaction Type | Example Substrate | Example Product | Industry Relevance |

|---|---|---|---|

| Hydrogenation | Esters (e.g., Fatty Acid Esters) | Alcohols (e.g., Fatty Alcohols)[12] | Oleochemicals, Detergents |

| Hydrogenation | Aldehydes (e.g., Furfural) | Alcohols (e.g., Furfuryl Alcohol)[4] | Solvents, Resins |

| Hydrogenation | Ketones | Alcohols[13] | Fine Chemicals |

| Hydrogenation | Nitro Compounds | Amines[12][13] | Pharmaceuticals, Dyes |

| Hydrogenolysis | Glycerol | Propylene Glycol[13] | Bio-renewable Chemicals |

| Combustion Catalyst | Ammonium Perchlorate (in propellants)| N/A | Aerospace, Defense |

Experimental Protocols

The properties and catalytic performance of this compound are highly dependent on its synthesis method. The following sections detail common preparation and characterization protocols.

3.1. Synthesis Methodologies

Several methods are employed to synthesize this compound, each yielding nanoparticles with different sizes, morphologies, and purities.

Protocol 1: Inverse Co-precipitation This method is used to produce this compound (CuCr₂O₄) nanoparticles with a high degree of crystallinity.

-

Precursor Solution Preparation: Dissolve cupric nitrate trihydrate (Cu(NO₃)₂·3H₂O) and chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in deionized water in a 1:2 molar ratio. Stir for 60 minutes to ensure homogeneity.

-

Precipitation: Prepare an aqueous ammonia solution. Slowly add the mixed metal nitrate solution dropwise into the ammonia solution while stirring. Adjust the rate of addition to maintain a pH of 9.0. This process precipitates fine particles of a copper-chromium precursor.

-

Washing and Drying: Filter the precipitate from the solution. Wash the collected solid thoroughly with distilled water to remove residual ions. Dry the washed precipitate in an oven at 110°C.

-

Calcination: Transfer the dried powder to a furnace. Calcine the material in air at 520°C for 2 hours with a heating rate of 20°C/min. The final product is black CuCr₂O₄ nanoparticles.

Protocol 2: Hydrothermal Synthesis This technique produces highly uniform nanoparticles and is effective for controlling particle size.[14]

-

Precursor Solution Preparation: Dissolve 1 mmol of copper nitrate trihydrate (Cu(NO₃)₂·3H₂O) and 2 mmol of chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in 200 ml of deionized water.[14]

-

Homogenization: Stir the solution with a magnetic stirrer for 1 hour to achieve a homogeneous mixture.[14]

-

Hydrothermal Reaction: Transfer the solution into a hydrothermal batch reactor (autoclave). Heat the reactor to 200°C and maintain this temperature for 8 hours.[14]

-

Product Recovery: After the reaction, allow the reactor to cool to room temperature. Collect the resulting nanoparticles, wash them with deionized water, and dry them.

3.2. Characterization Techniques

To confirm the synthesis of this compound and evaluate its properties, a standard set of characterization techniques is employed.

-

X-ray Diffraction (XRD): This is the primary technique used to identify the crystalline phase and structure of the synthesized material. The resulting diffraction pattern is compared to standard patterns (e.g., JCPDS card no. 01-089-0540 for this compound) to confirm phase purity and determine the crystal structure (e.g., tetragonal spinel).[14]

-

Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle shape, and size distribution of the nanoparticles.[14][16]

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the material and its catalytic effect on the decomposition of other substances, such as ammonium perchlorate.[14] TGA measures weight changes with temperature, while DSC measures heat flow, revealing phase transitions and reaction enthalpies.

-

Spectroscopy (FT-IR): Fourier-Transform Infrared Spectroscopy (FT-IR) can be used to identify chemical bonds and confirm the formation of the metal-oxide framework.

Catalytic Role in Solid Propellants

An important application of this compound nanoparticles is as a ballistic modifier in composite solid propellants, which are used in rocketry. The primary oxidizer in these propellants is often ammonium perchlorate (AP). This compound catalyzes the thermal decomposition of AP, thereby increasing the propellant's burn rate.[14]

The addition of this compound nanoparticles lowers the decomposition temperature of AP and significantly increases the heat released (enthalpy) during combustion.[14] For example, studies have shown that the enthalpy of AP decomposition can be enhanced from 742 J/g to 1391 J/g in the presence of this compound nanoparticles.[14] This enhanced, lower-temperature energy release leads to a more efficient and faster-burning propellant.

Safety and Handling

Given its composition, this compound requires careful handling, particularly in research and development environments.

-

Toxicity: The compound is considered toxic and an irritant.[1] The primary hazards are associated with inhalation of the powder and skin contact.[17]

-

Personal Protective Equipment (PPE): When handling this compound powder, appropriate PPE is mandatory. This includes synthetic rubber gloves, safety eyewear, and a dust mask (e.g., N95) or use within a fume hood to prevent dust inhalation.[17]

-

Environmental Hazard: this compound is classified as very toxic to aquatic life with long-lasting effects.[17] Disposal must be handled in accordance with local environmental regulations to prevent release into waterways.

-

Oxidizing Agent: It is an oxidizing solid and may intensify fires. It should be stored away from combustible materials.[17]

It is important to note that the chromium in this compound is in the Cr(III) state, which is significantly less toxic than the carcinogenic Cr(VI) state.[18][19] However, standard precautions for handling heavy metal compounds should always be followed.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 12018-10-9 [chemicalbook.com]

- 5. 亜クロム酸銅 | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 12018-10-9 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. arxiv.org [arxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. copper-chemistry.fandom.com [copper-chemistry.fandom.com]

- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 12. bloomtechz.com [bloomtechz.com]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Facile Synthesis and Catalytic Activity Assessment of this compound Nanoparticles for Ammonium Perchlorate Decomposition - ProQuest [proquest.com]

- 15. tandfonline.com [tandfonline.com]

- 16. digital-library.theiet.org [digital-library.theiet.org]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. This compound | Cr2Cu2O5 | CID 3084101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Speciation of chromium in the presence of copper and zinc and their combined toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Copper Chromite via Co-Precipitation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the co-precipitation method for synthesizing copper chromite (CuCr₂O₄), a versatile spinel catalyst with significant applications in various chemical transformations. This document details the experimental protocols, presents key quantitative data from multiple studies, and illustrates the synthesis workflow and the influence of critical parameters on the final product.

Introduction to this compound and the Co-Precipitation Method

This compound, a mixed metal oxide with a spinel structure, is a highly effective catalyst in numerous industrial processes, including hydrogenation, dehydrogenation, and oxidation reactions.[1] Its catalytic prowess is intrinsically linked to its physical and chemical properties, such as particle size, surface area, and crystallinity, which are in turn dictated by the synthesis method.

The co-precipitation technique is a widely employed "bottom-up" approach for the synthesis of this compound nanoparticles. This method involves the simultaneous precipitation of copper and chromium hydroxides or other precursors from a homogeneous solution, followed by thermal decomposition (calcination) to yield the final spinel structure. The primary advantage of this method is its ability to achieve a high degree of homogeneity of the constituent metals at an atomic level, leading to the formation of pure, well-defined crystalline structures at relatively lower temperatures.

Generalized Experimental Protocol for Co-Precipitation Synthesis

This section outlines a generalized, step-by-step experimental protocol for the synthesis of this compound via the co-precipitation method, compiled from various research articles and patents. It is important to note that specific parameters should be optimized based on the desired characteristics of the final product.

Materials:

-

Copper Precursor: Copper nitrate (Cu(NO₃)₂·3H₂O) is commonly used. Other soluble copper salts like copper sulfate (CuSO₄) or copper acetate (Cu(CH₃COO)₂) can also be employed.

-

Chromium Precursor: Chromium nitrate (Cr(NO₃)₃·9H₂O) is the most frequent choice.

-

Precipitating Agent: Aqueous ammonia (NH₄OH), sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), or urea (CO(NH₂)₂) are commonly used.[2]

-

Solvent: Deionized water is typically used.

-

Optional Capping Agent/Surfactant: To control particle growth and prevent agglomeration, agents like glycerol, diethanolamine, or sodium dodecyl benzene sulfonate (SDBS) can be added.[2]

Procedure:

-

Preparation of Precursor Solution: A mixed aqueous solution of the copper and chromium salts is prepared. The molar ratio of Cu:Cr is a critical parameter and is typically maintained at 1:2 to achieve the stoichiometric spinel structure.

-

Precipitation: The precipitating agent is added dropwise to the precursor solution under vigorous stirring. This step is crucial for ensuring homogeneous precipitation. The pH of the solution is carefully monitored and controlled, as it significantly influences the precipitation process and the properties of the resulting precursor.[3] A pH range of 5 to 10 is generally maintained.[4]

-

Inverse Co-Precipitation: An alternative approach involves adding the metal salt solution to the precipitating agent solution. This method, known as inverse co-precipitation, can sometimes offer better control over particle size and morphology.[5]

-

-

Aging of the Precipitate: The resulting slurry is typically aged for a specific period (e.g., 1-24 hours) at a constant temperature.[6] This aging process allows for the completion of the precipitation and the evolution of the precursor's structure.

-

Washing and Filtration: The precipitate is separated from the mother liquor by filtration and washed several times with deionized water to remove any unreacted salts and byproducts.

-

Drying: The washed precipitate is dried in an oven, typically at a temperature between 80°C and 120°C, to remove the residual water.

-

Calcination: The dried precursor powder is calcined in a furnace at a specific temperature for a set duration. This high-temperature treatment leads to the decomposition of the precursor and the formation of the crystalline this compound spinel phase. Calcination temperatures typically range from 350°C to 900°C.[7][8]

Data Presentation: Influence of Synthesis Parameters

The properties of the synthesized this compound are highly dependent on the experimental conditions. The following tables summarize the quantitative data extracted from various studies, illustrating the impact of key parameters on the final product.

| Precursor(s) | Cu:Cr Molar Ratio | Precipitating Agent | Calcination Temp. (°C) | Resulting Particle/Crystallite Size | Surface Area (m²/g) | Reference(s) |

| Cu(NO₃)₂, Cr(NO₃)₃ | 1:2 | Ammonia | 520 | 18 nm (crystallite) | Not Reported | [5] |

| Cu(NO₃)₂, Cr(NO₃)₃ | 1:2 | Ammonia | 350 | Not Reported | 77 | [7] |

| Cu(NO₃)₂, Cr(NO₃)₃ | Not Specified | Cuprammonium Bicarbonate | 350 | Not Reported | 72 | [7] |

| Cu(NO₃)₂, Cr(NO₃)₃ | 0.4:1 | Not Specified | 600 | 20-35 nm (nanosheet thickness) | Not Reported | [8] |

| Cu(NO₃)₂, Cr(NO₃)₃ | 1:2 | Urea & SDBS | 800 | 300 nm | Not Reported | [2] |

| Parameter Varied | Observation | Impact on Final Product | Reference(s) |

| Calcination Temperature | Increasing temperature from 500°C to 700°C | Increases crystallinity and particle size.[8] At very high temperatures (800-900°C), phase separation can occur.[8] | [8] |

| Cu²⁺/Cr³⁺ Mole Ratio | Varying the ratio from 0.4 to 1.0 | Can influence the phase purity. Higher Cu ratios at higher temperatures can lead to the formation of CuO impurities.[8] | [8] |

| Precipitating Agent | Use of urea and SDBS | Can effectively control grain size and morphology.[2] | [2] |

| pH | Maintaining pH between 6 and 7 | Considered optimal for the co-precipitation of Cu-Zn-Al systems, which is analogous to Cu-Cr systems.[3] Soil pH affects the dissolution and speciation of copper nanoparticles.[9][10] | [3][9][10] |

| Aging Time | Long-term storage | Can lead to particle aggregation, shrinkage, or growth, altering the material's properties.[6] | [6] |

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound via the co-precipitation method.

Caption: Experimental workflow for co-precipitation synthesis.

Influence of Key Parameters on this compound Properties

This diagram illustrates the logical relationships between key synthesis parameters and the final properties of the synthesized this compound.

Caption: Influence of parameters on final properties.

Conclusion

The co-precipitation method stands out as a robust and versatile technique for the synthesis of this compound nanoparticles. By carefully controlling key experimental parameters such as precursor ratio, precipitating agent, pH, and calcination temperature, it is possible to tailor the physicochemical properties of the final material to meet the demands of specific catalytic applications. This guide provides a foundational understanding and a practical framework for researchers and scientists to develop and optimize their own synthesis protocols for high-performance this compound catalysts. Further research and systematic studies are encouraged to build a more comprehensive quantitative database that correlates synthesis parameters with catalytic performance, thereby enabling a more rational design of next-generation catalysts.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. pure.mpg.de [pure.mpg.de]

- 4. US3935128A - this compound catalyst and the process for producing it - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US3767595A - Process for producing this compound catalysts - Google Patents [patents.google.com]

- 8. Synthesis of this compound nanoparticles by co-precipitation methodand and study of the effect of Cu(II)/Cr(III) mole ratio, temperature and surfactant on the structure, morphology and size of it [chemistry.semnan.ac.ir]

- 9. Aging of Dissolved Copper and Copper-based Nanoparticles in Five Different Soils: Short-term Kinetics vs. Long-term Fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Formation of Copper Chromite: A Technical Guide to the Thermal Decomposition of Copper Chromate Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper chromite (CuCr₂O₄), a versatile and highly effective catalyst, plays a pivotal role in numerous organic syntheses, including hydrogenation, dehydrogenation, and hydrogenolysis reactions. Its synthesis via the thermal decomposition of copper chromate-based precursors is a widely adopted method, offering control over the catalyst's final properties. This technical guide provides an in-depth exploration of the thermal decomposition process, detailing the experimental protocols, presenting key quantitative data, and illustrating the underlying pathways and workflows. A comprehensive understanding of this process is critical for researchers and drug development professionals seeking to optimize catalytic performance and develop robust synthetic methodologies.

Introduction

The catalytic activity of this compound is intrinsically linked to its composition, crystalline structure, and surface properties, all of which are heavily influenced by the synthesis method. Thermal decomposition of precursors such as copper chromate (CuCrO₄), copper ammonium chromate, and copper barium ammonium chromate stands out as a prevalent and reproducible technique for preparing active this compound catalysts, often referred to as Adkins catalysts.[1][2] This process, typically conducted at elevated temperatures, involves the calcination of a precursor material, leading to its breakdown into this compound, often in a mixture with copper(II) oxide (CuO).[3] The precise conditions of the decomposition, including temperature, heating rate, and atmosphere, are critical parameters that dictate the physicochemical characteristics and, consequently, the catalytic efficacy of the final product.[4]

This guide will systematically dissect the thermal decomposition process, offering a practical resource for laboratory synthesis and a deeper understanding of the material science at play.

Precursor Synthesis and Decomposition: Experimental Protocols

The preparation of this compound catalyst typically involves two main stages: the synthesis of a suitable precursor and its subsequent thermal decomposition.

Synthesis of Copper Ammonium Chromate Precursor

This protocol is a common starting point for the synthesis of this compound.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Ammonium dichromate ((NH₄)₂Cr₂O₇)

-

Aqueous ammonia (10%)

-

Acetic acid (10%)

-

Distilled water

Procedure:

-

Solution Preparation: Prepare two separate aqueous solutions: one of copper(II) sulfate and another of ammonium dichromate.[5]

-

Formation of Ammonium Chromate: Slowly add aqueous ammonia to the ammonium dichromate solution with stirring to convert it to ammonium chromate.[5]

-

Precipitation: Gradually add the ammonium chromate solution to the copper(II) sulfate solution with vigorous stirring. A brick-red precipitate of copper ammonium chromate will form in an exothermic reaction.[5][6]

-

Filtration and Washing: Isolate the precipitate by vacuum filtration.[5]

-

Drying: Dry the precipitate. A common method is to use a boiling water bath followed by further drying in an oven.[5]

Synthesis of Copper Barium Ammonium Chromate Precursor (for Adkins Catalyst)

The inclusion of barium is known to enhance the stability of the catalyst.[1]

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Barium nitrate (Ba(NO₃)₂)

-

Ammonium dichromate ((NH₄)₂Cr₂O₇)

-

Aqueous ammonia (28%)

-

Distilled water

Procedure:

-

Nitrate Solution: Dissolve barium nitrate and copper(II) nitrate in distilled water, heating to approximately 80°C.[7]

-

Chromate Solution: Separately, dissolve ammonium dichromate in distilled water and add aqueous ammonia.[7]

-

Precipitation: Pour the hot nitrate solution into the ammonium chromate solution with stirring. An orange-brown precipitate of copper barium ammonium chromate will form.[3][7]

-

Filtration and Drying: Collect the precipitate by filtration and dry it in an oven at 75-80°C.[7]

Thermal Decomposition (Calcination)

This step converts the precursor into the active this compound catalyst.

Procedure:

-

Setup: Place the dried and pulverized precursor powder in a crucible or a porcelain casserole.[5]

-

Heating: Heat the precursor in a muffle furnace or over an open flame. The temperature is gradually increased to the target decomposition temperature, typically between 350°C and 450°C.[3][7] The heating should be controlled to prevent a violent evolution of gases.[7]

-

Holding Time: Maintain the temperature for a set period, often around one hour, to ensure complete decomposition.[7] The powder will turn black, indicating the formation of this compound.[3]

-

Purification: After cooling, the crude this compound is often washed with a dilute acid, such as 10% acetic acid, to remove any copper oxide byproduct.[1][5] The purified catalyst is then washed with distilled water and dried.

Quantitative Data on Thermal Decomposition

The thermal decomposition of copper chromate precursors is a multi-step process that can be quantitatively analyzed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The data presented below is a summary from various studies and illustrates the key thermal events.

Table 1: Thermal Decomposition Stages of Copper Chromate Precursors

| Precursor | Atmosphere | Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Final Products |

| Ammoniac Copper Oxalate Chromate | Air | 1 | 150 - 250 | ~15 | Intermediate species |

| 2 | 250 - 300 | ~20 | Intermediate species | ||

| 3 | 300 - 350 | ~10 | CuO, CuCr₂O₄ | ||

| 4 | > 350 | ~5 | CuO, CuCr₂O₄ | ||

| Ammoniac Copper Oxalate Chromate | Argon | 1 | 150 - 250 | ~20 | Intermediate species |

| 2 | 250 - 350 | ~30 | Cu, CuCr₂O₄ | ||

| Basic Copper Ammonium Chromate | Air/Nitrogen | 1-4 (overlapping) | 150 - 450 | - | CuO, CuCr₂O₄, traces of CuCrO₄ |

Note: The exact temperatures and weight losses can vary depending on the heating rate and specific composition of the precursor.

The decomposition in air is a highly exothermic oxidative process, whereas in an inert atmosphere like argon, the process is less exothermic and can lead to the formation of metallic copper alongside this compound.[4]

Table 2: Physicochemical Properties of Synthesized this compound

| Precursor | Calcination Temperature (°C) | Atmosphere | Specific Surface Area (m²/g) | Crystallite Size (nm) |

| Ammoniac Copper Oxalate Chromate | 400 | Air | - | - |

| Ammoniac Copper Oxalate Chromate | 400 | Argon | - | - |

| Basic Copper Ammonium Chromate | 400-500 | - | - | - |

| Copper Nitrate & Chromium Nitrate | 700 | - | - | ~60 |

Data for specific surface area and crystallite size is often dependent on the precise synthesis conditions and requires specific characterization techniques not always reported in general preparative papers. The table highlights that these properties are key characterization parameters.

Visualizing the Process: Diagrams

To better understand the experimental workflow and the decomposition pathway, the following diagrams are provided.

Caption: Experimental workflow for this compound synthesis.

Caption: Decomposition pathways in different atmospheres.

Conclusion

The thermal decomposition of copper chromate precursors is a robust and adaptable method for the synthesis of highly active this compound catalysts. The choice of precursor, calcination temperature, and atmosphere are critical variables that allow for the tuning of the catalyst's properties. For researchers in drug development and other scientific fields, a thorough understanding of these synthetic parameters is essential for achieving desired catalytic outcomes, ensuring reproducibility, and advancing chemical innovation. The detailed protocols and data presented in this guide serve as a foundational resource for the successful preparation and application of this compound catalysts.

References

The Adkins Catalyst: A Comprehensive Technical Guide to its History, Development, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Adkins catalyst, a copper chromite-based heterogeneous catalyst, has been a cornerstone of chemical synthesis for nearly a century, particularly in the realm of high-pressure hydrogenation. Developed by Homer Adkins, this catalyst system offers a robust and versatile solution for the reduction of various functional groups, most notably the conversion of esters to alcohols. This in-depth technical guide explores the history, development, composition, and preparation of the Adkins catalyst. It provides a detailed examination of its applications in organic synthesis, supported by quantitative performance data. Furthermore, this guide elucidates the proposed reaction mechanisms and presents detailed experimental protocols for the synthesis and utilization of this pivotal catalyst.

Introduction: A Historical Perspective

The Adkins catalyst emerged from the pioneering work of the American chemist Homer Burton Adkins at the University of Wisconsin in the early 20th century.[1] His research focused on the catalytic hydrogenation of organic compounds, leading to the development of the this compound catalyst.[1] This discovery was a significant advancement, providing a more effective means to reduce esters to alcohols than previously available methods.[2] The catalyst's development was also influenced by post-World War II investigations of the Fischer-Tropsch process used in Germany.[3] Adkins' work culminated in the publication of his seminal book, "Reactions of Hydrogen with Organic Compounds over Copper-Chromium Oxide and Nickel Catalysts," which solidified the catalyst's importance in organic chemistry.[4]

The initial formulation consisted of copper(II) oxide and copper(II) chromite, often promoted with barium chromate.[3] The barium promoter was found to enhance the catalyst's stability and resistance to poisoning.[3] The Adkins catalyst is also sometimes referred to as the Adkins-Lazier catalyst, acknowledging the contributions of Wilbur Lazier.[3]

Catalyst Composition and Preparation

The Adkins catalyst is not a simple mixture of oxides but rather a complex, high-surface-area material. The typical composition is a combination of copper(II) oxide (CuO) and this compound (CuCr₂O₄).[5] Barium is often incorporated to stabilize the catalyst and prevent its reduction to an inactive form during hydrogenation reactions.[3]

Experimental Protocol: Preparation of Barium-Promoted this compound Catalyst

This protocol is adapted from the procedure detailed in Organic Syntheses.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Barium nitrate (Ba(NO₃)₂)

-

Ammonium dichromate ((NH₄)₂Cr₂O₇)

-

Aqueous ammonia (28%)

-

Acetic acid (10%)

-

Distilled water

Procedure:

-

Solution A Preparation: Dissolve 26 g (0.1 mole) of barium nitrate in 800 mL of distilled water at 70 °C. To this solution, add 218 g (0.9 mole) of copper(II) nitrate trihydrate and stir until a clear solution is obtained.

-

Solution B Preparation: Dissolve 126 g (0.5 mole) of ammonium dichromate in 600 mL of distilled water and add 150 mL of 28% aqueous ammonia.

-

Precipitation: Pour Solution A into Solution B with vigorous stirring. A voluminous orange precipitate of copper barium ammonium chromate will form.

-

Filtration and Drying: Collect the precipitate by filtration and wash it with several portions of distilled water until the washings are colorless. Dry the precipitate in an oven at 75-80 °C for 12 hours.

-

Decomposition: Place the dried, lumpy precipitate in a large porcelain casserole and heat it gently over a flame. The decomposition is an exothermic reaction that should be controlled by heating only one side of the casserole and stirring. The color will change from orange to brown and finally to black.

-

Washing: After cooling, transfer the black powder to a beaker and wash it with 1.2 L of 10% acetic acid by stirring for 10 minutes. Decant the acid and repeat the washing process.

-

Final Filtration and Drying: Collect the catalyst by filtration, wash it with distilled water until the filtrate is neutral, and then dry it at 125 °C.

Logical Workflow for Adkins Catalyst Synthesis

Caption: Workflow for the synthesis of barium-promoted Adkins catalyst.

Performance and Applications in Hydrogenation

The Adkins catalyst is highly effective for the hydrogenation of a variety of functional groups. It is particularly renowned for the reduction of esters to alcohols, a transformation that is often challenging with other catalysts. The catalyst typically requires high pressures (100-300 atm) and temperatures (150-300 °C).[6]

Quantitative Performance Data

The following tables summarize the performance of the Adkins catalyst in the hydrogenation of various functional groups.

Table 1: Hydrogenation of Esters to Alcohols

| Substrate | Product | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| Ethyl Laurate | Lauryl Alcohol | 250 | 200-300 | >90 | [7] |

| Diethyl Adipate | 1,6-Hexanediol | 250 | 200 | ~90 | [6] |

| Methyl Oleate | Oleyl Alcohol | 200-300 | 200-300 | High | [7] |

| Ethyl Phenylacetate | 2-Phenylethanol & Ethylbenzene | 250 | 200-300 | Variable | [2] |

Table 2: Hydrogenation of Aldehydes and Ketones

| Substrate | Product | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| Furfural | Furfuryl Alcohol | 150-200 | 100-150 | High | [6] |

| Benzaldehyde | Benzyl Alcohol | 180 | 100-150 | High | [6] |

| Acetone | Isopropanol | 150 | 100-150 | High | [6] |

| Benzophenone | Diphenylmethanol | 150 | 100-150 | High | [8] |

Table 3: Hydrogenation of Other Functional Groups

| Substrate | Product | Temperature (°C) | Pressure (atm) | Remarks | Reference |

| Nitrobenzene | Aniline | 250 | N/A | High conversion | [6] |

| Naphthalene | Tetralin | N/A | N/A | Selective hydrogenation | [6] |

| Phenanthrene | Dihydrophenanthrene | N/A | N/A | Selective hydrogenation | [6] |

| Pyridine | Piperidine | 200 | 200-300 | High yield | [6] |

Experimental Protocol: Hydrogenation of Ethyl Laurate to Lauryl Alcohol

Materials:

-

Ethyl laurate

-

Adkins catalyst (barium-promoted this compound)

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Hydrogen gas

Procedure:

-

Charging the Reactor: Place 100 g of ethyl laurate and 5-10 g of the Adkins catalyst into a high-pressure autoclave.

-

Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to remove all air.

-

Pressurization and Heating: Pressurize the autoclave with hydrogen to approximately 100 atm. Begin stirring and heat the reactor to 250 °C. The pressure will increase with temperature. Adjust the hydrogen pressure to the desired reaction pressure (e.g., 200-300 atm).

-

Reaction Monitoring: Monitor the pressure drop in the reactor. The reaction is complete when the hydrogen uptake ceases.

-

Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Product Isolation: Open the autoclave, and dissolve the reaction mixture in a suitable solvent (e.g., ethanol). Remove the catalyst by filtration. The lauryl alcohol can be purified by distillation under reduced pressure.

Experimental Workflow for Ester Hydrogenation

Caption: General workflow for the hydrogenation of an ester using the Adkins catalyst.

Reaction Mechanism

The precise mechanism of hydrogenation over the Adkins catalyst is complex and not fully elucidated. However, it is generally accepted that the active catalytic species are metallic copper (Cu⁰) sites, which are formed by the reduction of copper oxides under the reaction conditions.[9] The chromium oxide component is believed to act as a structural promoter, preventing the sintering of the copper nanoparticles and thereby maintaining a high active surface area.[10]

The proposed mechanism for ester hydrogenation involves the following key steps:

-

Adsorption of Reactants: Both hydrogen and the ester molecule adsorb onto the surface of the catalyst. Hydrogen dissociates into atomic hydrogen on the active copper sites.

-

Activation of the Carbonyl Group: The carbonyl group of the ester interacts with the catalyst surface, leading to its activation.

-

Stepwise Hydrogenation: The activated carbonyl group is then hydrogenated in a stepwise manner by the adsorbed hydrogen atoms. This likely proceeds through a hemiacetal intermediate.

-

C-O Bond Cleavage (Hydrogenolysis): The crucial step is the cleavage of the C-O bond of the ester, a process termed hydrogenolysis, to release the first alcohol molecule.

-

Aldehyde Intermediate Formation and Reduction: An aldehyde intermediate is formed on the catalyst surface, which is then rapidly hydrogenated to the second alcohol molecule.

-

Desorption of Products: The alcohol products desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Proposed Signaling Pathway for Ester Hydrogenation

Caption: Proposed mechanism for ester hydrogenation on the Adkins catalyst surface.

Conclusion

The Adkins catalyst remains a vital tool in synthetic organic chemistry, particularly for industrial-scale hydrogenations. Its discovery and development by Homer Adkins revolutionized the reduction of esters and other functional groups. While newer, more selective, and milder catalytic systems have been developed, the robustness, relatively low cost, and effectiveness of the Adkins catalyst ensure its continued relevance. A thorough understanding of its preparation, performance characteristics, and underlying mechanism, as detailed in this guide, is essential for its effective application in research, development, and industrial processes.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. search.library.berkeley.edu [search.library.berkeley.edu]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. tandfonline.com [tandfonline.com]

- 8. scribd.com [scribd.com]

- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 10. taylorfrancis.com [taylorfrancis.com]

An In-Depth Technical Guide to Copper Chromite: Properties, Safety, and Catalytic Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of copper chromite, a versatile and industrially significant catalyst. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the essential knowledge required for its safe handling and effective application in organic synthesis. This document details the material's properties, safety data, and key catalytic applications, with a focus on experimental procedures relevant to the synthesis of pharmaceutical intermediates.

Core Material Identification and Properties

This compound is an inorganic compound that is most commonly referred to by the CAS Number 12053-18-8 .[1] It is crucial to note that the exact stoichiometry of what is often termed "this compound catalyst" or "Adkins catalyst" can be complex and may include various compositions such as Cu₂Cr₂O₅ and barium-promoted versions.[1]

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 12053-18-8 |

| Chemical Formula | Cu₂Cr₂O₅ (representative) |

| Molar Mass | 311.08 g/mol (for Cu₂Cr₂O₅) |

| Appearance | Grey to black powder |

| Density | 5.42 g/cm³ |

Material Safety Data

Safe handling of this compound is paramount in a laboratory and industrial setting. The following tables summarize the key hazard information and recommended safety precautions.

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Classification | Hazard Statements |

| Oxidizing Solids | Category 2 | H272: May intensify fire; oxidizer |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment | Acute Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment | Chronic Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Table 3: Handling and First Aid Measures

| Aspect | Recommendation |

| Personal Protective Equipment | Safety glasses with side-shields, chemical-resistant gloves, protective clothing, and a NIOSH-approved respirator. |

| Engineering Controls | Use in a well-ventilated area, preferably in a fume hood. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from combustible materials. |

| Spill Response | Avoid dust formation. Sweep up spilled material and place it in a suitable container for disposal. |

| In case of eye contact | Immediately flush with plenty of water for at least 15 minutes. |

| In case of skin contact | Wash off with soap and plenty of water. |

| If inhaled | Move the person into fresh air. |

| If swallowed | Rinse mouth with water. Do NOT induce vomiting. |

Key Catalytic Applications in Pharmaceutical Synthesis

This compound is a robust and highly effective catalyst, primarily utilized for hydrogenation reactions. Its applications are pivotal in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Hydrogenation of Esters to Alcohols

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. This compound catalysts are widely employed for this purpose, particularly in the production of fatty alcohols, which are precursors to various pharmaceuticals and excipients.[2][3]

Table 4: Quantitative Data for this compound-Catalyzed Ester Hydrogenation

| Substrate | Product | Catalyst | Temperature (°C) | Pressure (bar) | Yield/Conversion |

| Methyl Dodecanoate | 1-Dodecanol | This compound | 200-250 | 30-50 | 95.5% yield |

| Methyl Laurate | Fatty Alcohols | Barium-promoted this compound | 220 | 40 | >95% conversion |

| Fatty Acid Methyl Esters | Fatty Alcohols | This compound | 280 | ~207 | 91.6% conversion @ 45 min |

Hydrogenation of Nitro Compounds to Amines

The reduction of nitroarenes to anilines is a critical step in the synthesis of numerous pharmaceuticals. This compound catalysts offer an efficient method for this transformation.[4]

Table 5: Quantitative Data for this compound-Catalyzed Nitroarene Hydrogenation

| Substrate | Product | Catalyst | Temperature (°C) | Pressure | Yield |

| Nitrobenzene | Aniline | Copper on a support | 260-270 | Gas Phase | 99.85% |

Experimental Protocols

Preparation of Barium-Promoted this compound Catalyst (Adkins Catalyst)

This protocol is adapted from established literature procedures for the synthesis of the highly active Adkins catalyst.[4]

Materials:

-

Copper nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Barium nitrate (Ba(NO₃)₂)

-

Ammonium dichromate ((NH₄)₂Cr₂O₇)

-

Aqueous ammonia (28%)

-

Distilled water

-

10% Acetic acid

Procedure:

-

Preparation of Nitrate Solution: In a suitable beaker, dissolve 26 g (0.1 mole) of barium nitrate and 218 g (0.9 mole) of copper nitrate trihydrate in 800 mL of distilled water. Warm the mixture to 70°C to ensure complete dissolution.

-

Preparation of Chromate Solution: In a separate beaker, dissolve 126 g (0.5 mole) of ammonium dichromate in 600 mL of distilled water. To this solution, add 150 mL of 28% aqueous ammonia.

-

Precipitation: While stirring the warm nitrate solution, slowly add the ammonium chromate solution. A precipitate will form.

-

Filtration and Drying: Collect the precipitate by filtration and press it to remove excess liquid. Dry the solid in an oven at 75-80°C overnight.

-

Decomposition: Place the dried powder in a large porcelain dish and heat it gently over a flame. The decomposition is an exothermic reaction that proceeds with the evolution of gas.

-

Washing: After cooling, pulverize the solid and transfer it to a beaker containing 1.2 L of 10% acetic acid. Stir for 10 minutes, allow it to settle, and decant the acidic solution. Repeat the washing step with fresh acetic acid.

-

Final Filtration and Drying: Collect the washed catalyst by filtration, wash with distilled water until the filtrate is neutral, and then dry it thoroughly.

General Procedure for Hydrogenation of an Ester to an Alcohol

This protocol provides a general workflow for a typical high-pressure hydrogenation reaction using a this compound catalyst.

Materials:

-

Ester substrate

-

This compound catalyst

-

Solvent (e.g., ethanol, dioxane)

-

High-pressure autoclave (hydrogenation bomb)

-

Hydrogen gas source

Procedure:

-

Reactor Setup: To a high-pressure autoclave, add the ester substrate, the solvent, and the this compound catalyst (typically 1-10% by weight of the substrate).

-

Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to remove all air.

-

Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-200 bar). Begin stirring and heat the reactor to the target temperature (e.g., 200-280°C).

-

Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is typically complete when hydrogen uptake ceases.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Work-up: Open the reactor, and separate the catalyst from the reaction mixture by filtration. The filtrate can then be concentrated and the product purified by distillation or crystallization.

Scope of this compound Catalysis

This compound's utility extends beyond the aforementioned reactions. The diagram below illustrates the broader scope of its catalytic activity in organic synthesis.

This technical guide serves as a foundational resource for understanding and utilizing this compound in a research and development context. For specific applications, further optimization of reaction conditions may be necessary. Always consult the relevant safety data sheets and perform a thorough risk assessment before handling this material.

References

The Enduring Catalyst: A Technical Guide to Copper Chromite

For Researchers, Scientists, and Drug Development Professionals

Copper chromite, a cornerstone in the world of heterogeneous catalysis, continues to be a versatile and industrially significant catalyst. First reported by Adkins et al., its remarkable ability to facilitate a wide array of chemical transformations, particularly in hydrogenation reactions, has solidified its importance in organic synthesis, from bulk chemical production to the nuanced requirements of the pharmaceutical and agrochemical industries.[1] This technical guide provides an in-depth review of this compound catalysts, focusing on their synthesis, characterization, and key applications, with a detailed look at experimental protocols and performance data.

Catalyst Synthesis: Crafting the Active Phase

The catalytic performance of this compound is intrinsically linked to its preparation method, which dictates its physicochemical properties such as crystal structure, surface area, and particle size. The most common methods involve the thermal decomposition of a precursor or co-precipitation.

Thermal Decomposition of Copper Ammonium Chromate

A widely employed method for synthesizing this compound catalysts is the thermal decomposition of a copper ammonium chromate precursor. This method is valued for its relative simplicity and the consistent quality of the resulting catalyst.

Experimental Protocol:

A typical preparation involves two main stages: the precipitation of the precursor and its subsequent calcination.

-

Precursor Precipitation:

-

Prepare a solution of copper nitrate (and often a promoter like barium nitrate) in distilled water, heated to approximately 70-80°C. For a barium-promoted catalyst, 218 g of copper nitrate trihydrate (Cu(NO₃)₂·3H₂O) and 26 g of barium nitrate (Ba(NO₃)₂) are dissolved in 800 mL of distilled water at 70°C.

-

Separately, prepare an ammonium chromate solution by dissolving 126 g of ammonium dichromate ((NH₄)₂Cr₂O₇) in 600 mL of distilled water and adding 150 mL of 28% aqueous ammonia.

-

Slowly add the warm nitrate solution to the ammonium chromate solution with constant stirring. This results in the precipitation of a reddish-brown copper barium ammonium chromate complex.

-

The precipitate is collected by filtration and washed with water to remove soluble byproducts.

-

The resulting filter cake is then dried in an oven at 75-110°C for several hours.[2]

-

-

Calcination:

-

The dried precursor powder is placed in a crucible or a suitable furnace.

-

The temperature is gradually increased to around 400°C. The calcination process involves an exothermic decomposition, so controlled heating is crucial to avoid uncontrolled reactions.

-

The material is held at the final temperature for a designated period, typically 1-2 hours, to ensure complete conversion to the this compound spinel structure.

-

After calcination, the catalyst is often washed with a dilute acetic acid solution (e.g., 10%) to remove any excess copper oxide, which can be detrimental to selectivity in certain reactions.[2] The final product is then washed with distilled water until neutral and dried.

-

An experimental workflow for the thermal decomposition synthesis of this compound is illustrated in the diagram below.

References

An In-depth Technical Guide to the Tetragonal to Cubic Phase Transition of Copper Chromite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper chromite (CuCr₂O₄), a spinel-structured compound, exhibits a significant and well-documented solid-state phase transition from a tetragonal to a cubic crystal system at elevated temperatures. This transition is of considerable interest due to its implications for the material's catalytic activity, thermal stability, and electronic properties, which are pivotal in various applications, including as a catalyst in organic synthesis and as a component in thermal management systems. This technical guide provides a comprehensive overview of this phase transition, detailing the structural changes, thermodynamic parameters, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals working with or developing applications for this compound and related materials.

The fundamental driving force behind this phase transition is the cooperative Jahn-Teller distortion. In the low-temperature tetragonal phase, the electronic configuration of the Cu²⁺ ions in the tetrahedral sites of the spinel structure leads to a geometric distortion of the crystal lattice to lower its overall energy. As the temperature increases, thermal energy overcomes the energy barrier for this distortion, leading to a more symmetric cubic structure.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the tetragonal to cubic phase transition of this compound, compiled from various research findings.

Table 1: Structural Parameters of this compound (CuCr₂O₄)

| Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| Tetragonal | I4₁/amd | a = b ≈ 6.03, c ≈ 7.78 | [1] |

| Cubic | Fd-3m | a ≈ 8.34 - 8.38 | [1] |

Table 2: Thermodynamic and Transition Data for the Tetragonal to Cubic Phase Transition

| Parameter | Value | Unit | Reference |

| Transition Temperature | 853 (580 °C) | K (°C) | [2][3] |

| Enthalpy of Transition (ΔH) | -6.38 | kJ/mol | [2] |

| Enthalpy of Transition (ΔH) | -3.03 | kJ/mol | [2] |

Note: The negative enthalpy values reported by Inaba et al. and Lilova et al. indicate that the transition is exothermic upon heating, which is unusual for a transition to a higher symmetry phase and may warrant further investigation. It is possible the sign convention used in the original source differs.

Experimental Protocols

The characterization of the tetragonal to cubic phase transition in this compound relies on several key analytical techniques. The following sections provide detailed methodologies for the principal experiments cited in the literature.

High-Temperature X-ray Diffraction (HT-XRD)

High-Temperature X-ray Diffraction is the primary technique for observing the structural changes during the phase transition in real-time.

Objective: To identify the crystal structures of the tetragonal and cubic phases and to determine the transition temperature by monitoring the changes in the diffraction pattern as a function of temperature.

Methodology:

-

Sample Preparation: A fine powder of synthesized this compound is prepared. The powder is typically mounted on a flat sample holder made of a high-temperature resistant material such as platinum or alumina.

-

Instrumentation: A high-temperature X-ray diffractometer equipped with a furnace or heating stage is used. A common X-ray source is Cu Kα radiation (λ = 1.5406 Å).

-

Experimental Conditions:

-

Temperature Program: The sample is heated from room temperature to a temperature above the expected transition temperature (e.g., up to 1000 °C) at a controlled heating rate. Typical heating rates for such experiments can range from 2 to 10 °C/min.

-

Atmosphere: The experiment is typically conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent any oxidation or reduction of the sample at high temperatures.

-

Data Collection: XRD patterns are collected at various temperature intervals (e.g., every 20-50 °C) or continuously as the temperature is ramped. The 2θ scan range should cover the major diffraction peaks for both the tetragonal and cubic phases (e.g., 20° to 80°).

-

-

Data Analysis: The collected XRD patterns are analyzed to identify the crystal phases present at each temperature. The lattice parameters for the tetragonal and cubic phases are determined by refining the diffraction data. The transition temperature is identified as the temperature at which the diffraction peaks corresponding to the tetragonal phase disappear and are replaced by the peaks of the cubic phase.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the phase transition, providing information on the transition temperature and the enthalpy of the transition.

Objective: To determine the transition temperature and the enthalpy change (ΔH) associated with the tetragonal to cubic phase transition.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound powder (typically 5-15 mg) is placed in an inert crucible (e.g., alumina or platinum). An empty, sealed crucible is used as a reference.

-

Instrumentation: A differential scanning calorimeter capable of high-temperature measurements is used.

-

Experimental Conditions:

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the phase transition (e.g., from room temperature to 700 °C).

-

Atmosphere: A purge gas, typically an inert gas like nitrogen or argon, is flowed through the sample chamber at a constant rate (e.g., 20-50 mL/min) to maintain a stable and inert environment.

-

-

Data Analysis: The DSC thermogram shows a peak corresponding to the heat absorbed or released during the phase transition. The onset temperature of this peak is typically taken as the transition temperature. The area under the peak is proportional to the enthalpy of the transition (ΔH), which can be calculated by calibrating the instrument with a standard of known melting enthalpy.

Thermogravimetric Analysis (TGA)

TGA is employed to monitor the mass of the sample as a function of temperature, which is useful for assessing the thermal stability and any potential decomposition or redox reactions that might occur alongside the phase transition.

Objective: To evaluate the thermal stability of this compound and to ensure that no mass loss (due to decomposition) occurs in the temperature range of the phase transition.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound powder is placed in a tared TGA crucible (e.g., alumina or platinum).

-

Instrumentation: A thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 1000 °C).

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to study the intrinsic thermal stability, or under an oxidative (e.g., air) or reductive (e.g., H₂/Ar mixture) atmosphere to investigate its reactivity.

-

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. A stable horizontal line in the region of the phase transition indicates that the observed thermal event in the DSC is indeed a phase transition and not a decomposition reaction.

Signaling Pathways and Logical Relationships

The tetragonal to cubic phase transition in this compound is a direct consequence of the electronic configuration of the Cu²⁺ ion and the resulting Jahn-Teller effect. The logical relationship can be visualized as a workflow.

Caption: Mechanism of the tetragonal to cubic phase transition in CuCr₂O₄.

The diagram illustrates that at lower temperatures, the tetragonal phase is stabilized by the cooperative Jahn-Teller distortion of the CuO₄ tetrahedra, which lowers the system's electronic energy. Upon heating, the increased thermal energy overcomes this distortion, leading to a more symmetric cubic phase.

Experimental Workflow

The characterization of the phase transition typically follows a systematic experimental workflow.

References

An In-depth Technical Guide to the Electronic and Magnetic Properties of Copper Chromite (CuCr₂O₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper chromite (CuCr₂O₄), a compound with a normal spinel structure, exhibits a fascinating interplay between its crystal structure, electronic configuration, and magnetic ordering. This technical guide provides a comprehensive overview of the core electronic and magnetic properties of CuCr₂O₄, detailing the underlying physical phenomena and the experimental techniques used for their characterization. A key feature of this material is the Jahn-Teller distortion, which drives a structural transition from a high-temperature cubic phase to a tetragonally distorted phase at room temperature, profoundly influencing its properties. This document synthesizes experimental data, outlines detailed characterization protocols, and presents visual workflows and conceptual diagrams to facilitate a deeper understanding of this important material.

Crystal and Electronic Structure

This compound adopts a normal spinel structure with Cu²⁺ ions occupying the tetrahedral (A) sites and Cr³⁺ ions occupying the octahedral (B) sites within a face-centered cubic oxygen lattice. At high temperatures (above 850 K), CuCr₂O₄ exhibits a cubic spinel structure. However, upon cooling, a significant structural distortion occurs due to the Jahn-Teller effect.[1][2] The Cu²⁺ ion, with its d⁹ electronic configuration in a tetrahedral crystal field, is Jahn-Teller active, leading to a distortion of the CuO₄ tetrahedra.[3] This cooperative distortion results in a lowering of the crystal symmetry from cubic to a tetragonally distorted spinel structure with the space group I4₁/amd at room temperature.[4] This structural transition is a critical factor influencing both the electronic and magnetic properties of the material.

The electronic structure of this compound is that of a p-type semiconductor.[5] The electronic properties are intricately linked to the crystal structure and the oxidation states of the copper and chromium ions.

Jahn-Teller Distortion Mechanism

The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometrical distortion that removes the degeneracy. In the case of CuCr₂O₄, the tetrahedral Cu²⁺ ion is the source of this distortion. The process can be visualized as follows:

Magnetic Properties

This compound is a ferrimagnetic material.[5] This magnetic ordering arises from the antiferromagnetic superexchange interactions between the Cu²⁺ ions on the A-sites and the Cr³⁺ ions on the B-sites. Below the ferrimagnetic transition temperature (Curie temperature, Tc), the magnetic moments of the Cu²⁺ and Cr³⁺ sublattices align in an antiparallel fashion, resulting in a net magnetic moment. The magnetic structure is further complicated by the Jahn-Teller distortion, which introduces anisotropy into the magnetic exchange interactions. Neutron diffraction studies have been instrumental in elucidating the complex, non-collinear magnetic structure of CuCr₂O₄.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the structural, magnetic, and electronic properties of this compound.

Table 1: Structural Properties of this compound

| Property | Value | Reference |

| Crystal System (RT) | Tetragonal | [3][4] |

| Space Group (RT) | I4₁/amd | [3][4] |

| Lattice Parameters (RT) | a = b ≈ 6.03 Å, c ≈ 7.78 Å | [4] |

| Cubic-Tetragonal Transition | ~850 K | [1] |

Table 2: Magnetic Properties of this compound

| Property | Value | Reference |

| Magnetic Ordering | Ferrimagnetic | [5] |

| Curie Temperature (Tc) | ~122 K - 135 K | [3][5] |

| Magnetic Moment (at 2 K) | ~0.08 μB/f.u. | [5] |

Table 3: Electronic Properties of this compound

| Property | Value | Reference |

| Semiconductor Type | p-type | [5] |

| Electrical Conductivity | Varies with temperature and preparation | |

| Seebeck Coefficient | Varies with temperature |

Experimental Protocols

The characterization of the electronic and magnetic properties of this compound involves a suite of sophisticated experimental techniques. A general workflow for the synthesis and characterization is outlined below.

Synthesis of this compound (Co-precipitation Method)

-

Precursor Preparation: Prepare aqueous solutions of a copper salt (e.g., copper nitrate, Cu(NO₃)₂) and a chromium salt (e.g., chromium nitrate, Cr(NO₃)₃) in the desired stoichiometric ratio (Cu:Cr = 1:2).

-

Precipitation: Add a precipitating agent (e.g., ammonium hydroxide) dropwise to the mixed salt solution with constant stirring to precipitate the metal hydroxides.

-

Washing and Drying: Filter the precipitate and wash it several times with deionized water to remove any unreacted salts. Dry the precipitate in an oven at a low temperature (e.g., 80-100 °C).

-

Calcination: Calcine the dried powder at a high temperature (e.g., 800 °C) for several hours to induce the formation of the crystalline this compound phase.

X-ray Diffraction (XRD)

-

Sample Preparation: The synthesized this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam (typically Cu Kα radiation). The diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to standard diffraction data. Rietveld refinement of the XRD data can be used to determine the lattice parameters, space group, and atomic positions.

Neutron Diffraction

-

Sample Preparation: A larger amount of powder sample is required for neutron diffraction compared to XRD. The powder is loaded into a sample container (e.g., a vanadium can).

-

Data Collection: The sample is placed in a neutron beam, and the scattered neutrons are detected at various angles. Data is often collected at different temperatures to study magnetic phase transitions.

-

Data Analysis: The diffraction data is analyzed to determine both the crystal and magnetic structures. The magnetic scattering of neutrons by the unpaired electrons in Cu²⁺ and Cr³⁺ allows for the determination of the magnetic ordering and the direction and magnitude of the magnetic moments.

Vibrating Sample Magnetometry (VSM)

-

Sample Preparation: A small amount of the powdered sample is packed into a sample holder.

-

Measurement: The sample is placed in a uniform magnetic field and vibrated at a constant frequency. The oscillating magnetic moment of the sample induces a voltage in a set of pickup coils, which is proportional to the magnetization of the sample.

-

Data Analysis: The magnetization is measured as a function of the applied magnetic field at various temperatures. This allows for the determination of the Curie temperature, saturation magnetization, and coercivity.

Four-Point Probe Method for Electrical Conductivity

-

Sample Preparation: The powdered sample is pressed into a pellet and sintered to achieve a dense ceramic. Four electrical contacts are made on the surface of the pellet in a linear arrangement.

-

Measurement: A constant current is passed through the two outer probes, and the voltage drop across the two inner probes is measured.

-

Calculation: The electrical resistivity (and its inverse, conductivity) is calculated from the measured current, voltage, and the geometry of the sample and probes. Measurements are typically performed as a function of temperature.

Seebeck Coefficient Measurement

-

Sample Preparation: A rectangular bar-shaped sample is prepared from the sintered pellet.

-

Measurement: A temperature gradient is established along the length of the sample by heating one end. The temperature difference and the resulting thermoelectric voltage across the ends of the sample are measured simultaneously.

-

Calculation: The Seebeck coefficient is calculated as the ratio of the thermoelectric voltage to the temperature difference. This measurement is also typically performed as a function of temperature.

X-ray Absorption Spectroscopy (XAS)

-

Sample Preparation: A thin, uniform layer of the powdered sample is prepared on a suitable substrate.

-

Data Collection: The sample is irradiated with X-rays of varying energy, and the absorption of X-rays by the sample is measured. The experiment is tuned to the absorption edges of copper and chromium to probe their local atomic and electronic environments.

-

Data Analysis: The X-ray Absorption Near Edge Structure (XANES) provides information about the oxidation state and coordination geometry of the absorbing atom. The Extended X-ray Absorption Fine Structure (EXAFS) provides information about the bond distances and coordination numbers of the neighboring atoms.

Conclusion

The electronic and magnetic properties of this compound are intrinsically linked to its unique crystal structure, which is dominated by the Jahn-Teller distortion of the Cu²⁺ ions. This distortion not only lowers the crystal symmetry but also plays a crucial role in establishing the ferrimagnetic ordering and influencing the semiconducting behavior of the material. A thorough understanding of these properties requires a multi-technique experimental approach, as detailed in this guide. The continued investigation of this compound and related materials is expected to yield further insights into the fundamental physics of strongly correlated electron systems and may lead to the development of novel functional materials.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Copper Chromite Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of copper chromite (CuCr₂O₄) nanoparticles. These nanoparticles are of significant interest due to their versatile applications as catalysts in various chemical reactions, including oxidation, hydrogenation, and as ballistic modifiers in solid propellants.[1][2] This guide details common synthesis methodologies, extensive characterization techniques, and presents key quantitative data in structured tables for comparative analysis.

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles can be achieved through various methods, each offering distinct advantages in controlling particle size, morphology, and purity.[1][2][3] Key methods include co-precipitation, hydrothermal synthesis, and the sol-gel method.

Co-precipitation Method

The co-precipitation method is widely favored for its simplicity, cost-effectiveness, and ability to produce high yields of pure nanoparticles.[1] This technique involves the simultaneous precipitation of copper and chromium hydroxides from a solution of their respective salts, followed by calcination to form the this compound spinel structure.

Experimental Protocol: Inverse Co-precipitation

A detailed protocol for the inverse co-precipitation synthesis of this compound nanoparticles is as follows:[4]

-

Precursor Solution Preparation: Dissolve 0.005 moles of cupric nitrate trihydrate (Cu(NO₃)₂·3H₂O) and 0.01 moles of chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in 100 mL of deionized water to create a mixed metal nitrate solution.

-

Precipitation: Prepare a precipitating agent solution, for example, sodium acetate.[2] Add the mixed metal nitrate solution dropwise to the precipitating agent solution under constant stirring to form a precipitate.

-

Washing and Drying: The resulting precipitate is thoroughly washed with deionized water to remove any unreacted salts and byproducts. The washed precipitate is then dried in an oven.

-

Calcination: The dried precursor powder is calcined in a furnace at a specific temperature (e.g., 520°C) for a set duration to induce the formation of the crystalline this compound spinel structure.[4] The calcination temperature is a critical parameter that influences the crystallinity and particle size of the final product.[5][6]

Hydrothermal Synthesis

Hydrothermal synthesis is another effective method for producing crystalline this compound nanoparticles with controlled morphology.[7][8][9] This method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave.

Experimental Protocol: Hydrothermal Synthesis

The following protocol outlines the steps for hydrothermal synthesis:[7]

-

Precursor Solution Preparation: Dissolve 1 mmol of copper nitrate trihydrate (Cu(NO₃)₂·3H₂O) and 2 mmol of chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in 200 mL of deionized water.[7]

-

Homogenization: Stir the solution magnetically for 1 hour to ensure complete dissolution and formation of a homogeneous solution.[7]

-

Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature (e.g., 180-200°C) for a designated period (e.g., 11-13 hours).[9]

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected, washed with deionized water and ethanol, and then dried.

-

Calcination (Optional): In some cases, a post-synthesis calcination step may be employed to enhance the crystallinity of the nanoparticles.

Sol-Gel Method

The sol-gel method offers excellent control over the chemical composition and microstructure of the resulting nanoparticles.[10] This process involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a "gel" (a solid network in a liquid).

Experimental Protocol: Citrate Sol-Gel Method

A typical procedure for the citrate sol-gel synthesis is as follows:[10]

-

Precursor Solution Preparation: Dissolve 0.01 mol of copper nitrate (Cu(NO₃)₂) and 0.02 mol of chromium nitrate (Cr(NO₃)₃) in 100 mL of deionized water.[10]

-

Complexation: Add citric acid to the solution, with the molar ratio of citric acid to total metal ions typically fixed at 2:1.[10] Stir the solution for 30 minutes.

-

Gel Formation: Heat the solution at 95°C for several hours to evaporate the water, resulting in a viscous gel.[10]

-

Drying: Dry the gel at 160°C for 2 hours to obtain a foamy powder precursor.[10]

-

Calcination: Grind the precursor and calcine it at a high temperature (e.g., 600°C) for 3 hours to obtain the final this compound nanoparticles.[10]

Characterization of this compound Nanoparticles

A suite of analytical techniques is employed to thoroughly characterize the synthesized this compound nanoparticles, providing insights into their structural, morphological, and optical properties.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.[11][12] The diffraction pattern of crystalline this compound typically shows peaks corresponding to the spinel structure (JCPDS No. 88-0110).[11] The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[11]

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

SEM and TEM are powerful imaging techniques used to visualize the morphology, size, and size distribution of the nanoparticles.[13] SEM provides information about the surface topography and shape of the particles, while TEM offers higher resolution images that can reveal the internal structure and individual particle size.[13]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the synthesized material and to confirm the formation of the metal-oxygen bonds characteristic of the this compound spinel structure.[14][15] The FTIR spectrum of this compound typically exhibits characteristic absorption bands corresponding to the stretching vibrations of the Cr-O and Cu-O bonds in the tetrahedral and octahedral sites of the spinel lattice.[15]

UV-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy is employed to study the optical properties of the this compound nanoparticles.[16] The absorption spectrum can be used to determine the optical band gap of the material, which is an important parameter for photocatalytic applications.[16]

Quantitative Data Summary